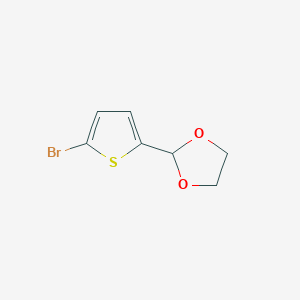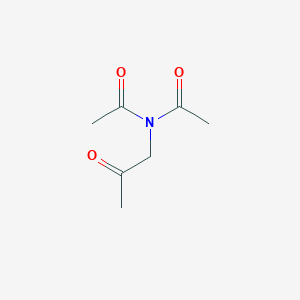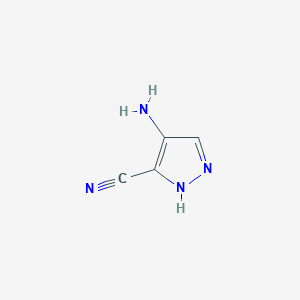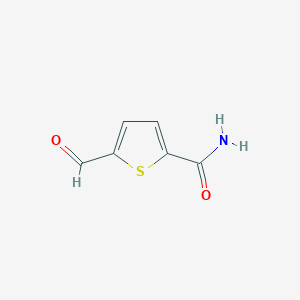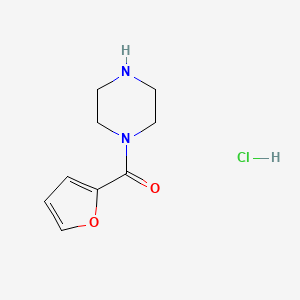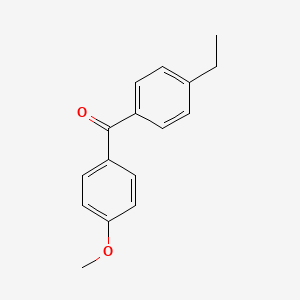
4-Ethyl-4'-methoxybenzophenone
Descripción general
Descripción
4-Ethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3. It is also known by its IUPAC name, (4-ethylphenyl)(4-methoxyphenyl)methanone . This compound is a derivative of benzophenone, which is widely used in various applications due to its chemical properties.
Mecanismo De Acción
Target of Action
Benzophenone derivatives, which include 4-ethyl-4’-methoxybenzophenone, are known to interact with various biological targets .
Mode of Action
Benzophenones, in general, are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of 4-Ethyl-4’-methoxybenzophenone with its targets.
Biochemical Pathways
Benzophenones are known to undergo reactions at the benzylic position, which could potentially influence various biochemical pathways .
Result of Action
Benzophenones, in general, are known to cause allergic contact dermatitis and photocontact dermatitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-4’-methoxybenzophenone. For instance, the compound’s reactivity can be influenced by the presence of other chemical species in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethyl-4’-methoxybenzophenone can be synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of 4-ethylbenzoyl chloride with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of a Grignard reagent. In this approach, phenylmagnesium bromide reacts with benzaldehyde to form a secondary alcohol, which is then oxidized using manganese dioxide (MnO2) to yield the desired ketone.
Industrial Production Methods
Industrial production of 4-Ethyl-4’-methoxybenzophenone often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzophenone derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-4’-methoxybenzophenone has several scientific research applications:
Comparación Con Compuestos Similares
4-Ethyl-4’-methoxybenzophenone can be compared with other benzophenone derivatives:
4-Methoxybenzophenone: Similar in structure but lacks the ethyl group, which may affect its physical and chemical properties.
4-Chloro-4’-ethylbenzophenone: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
3,4-Dimethoxybenzophenone: Has two methoxy groups, which can influence its solubility and reactivity compared to 4-Ethyl-4’-methoxybenzophenone.
These comparisons highlight the unique properties of 4-Ethyl-4’-methoxybenzophenone, such as its specific UV absorption characteristics and potential biological activities.
Propiedades
IUPAC Name |
(4-ethylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-4-6-13(7-5-12)16(17)14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHFSYOQXXNZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492456 | |
| Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64357-92-2 | |
| Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
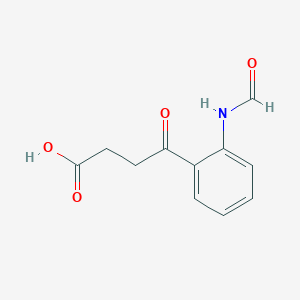
![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)
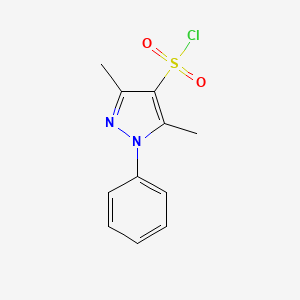
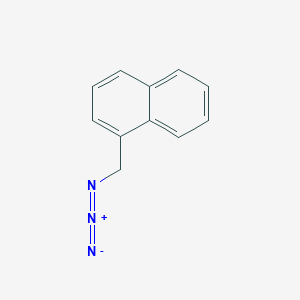
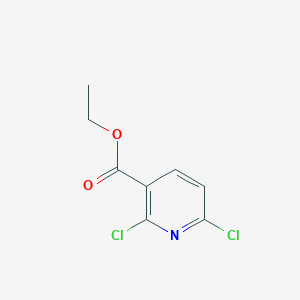
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)
